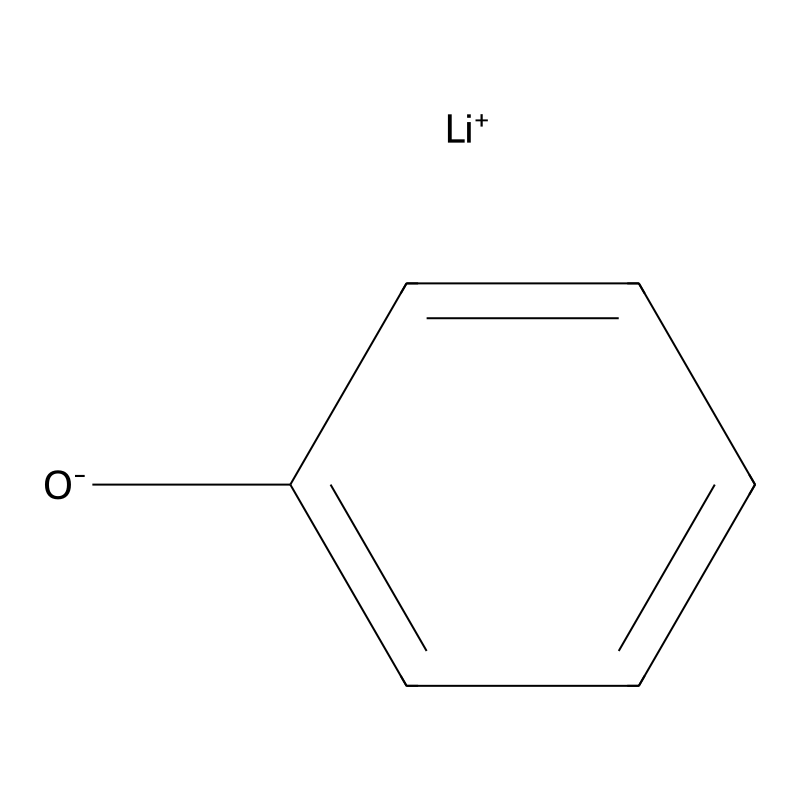

Lithium phenoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lithium phenoxide is an organometallic compound with the chemical formula CHOLi, commonly referred to as phenol lithium salt. It appears as a light yellow to orange liquid and has a boiling point of 67 °C. The compound is notable for its reactivity due to the presence of lithium, an alkali metal known for its high electrochemical potential and reactivity with moisture and air . Lithium phenoxide is primarily used in organic synthesis as a strong base and a catalyst in various

- Kolbe-Schmitt Reaction: In this reaction, lithium phenoxide exclusively yields salicylic acid when reacting with carbon dioxide under specific conditions. This contrasts with sodium phenoxide, which can produce ortho and para-substituted products .

- Addition Reactions: Lithium phenoxide acts as a catalyst in the addition of propylene oxide to phenol. This reaction has been studied under various conditions, indicating the compound's utility in organic synthesis .

- Decomposition: When exposed to water, lithium phenoxide decomposes into lithium hydroxide and alcohol, demonstrating its sensitivity to moisture .

Lithium phenoxide can be synthesized through various methods:

- Direct Reaction: One common method involves reacting phenol with lithium metal or lithium hydroxide in an appropriate solvent such as tetrahydrofuran. This reaction typically requires careful control of conditions due to the reactivity of lithium .

- Catalytic Methods: It can also be synthesized via catalytic processes where lithium salts are used to facilitate reactions involving phenolic compounds .

Lithium phenoxide finds applications in several areas:

- Organic Synthesis: It serves as a strong base and catalyst in organic reactions, particularly those involving electrophilic aromatic substitutions and nucleophilic additions.

- Polymer Chemistry: The compound is used in the polymerization processes where it acts as a catalyst or initiator for various polymerization reactions.

- Pharmaceuticals: While not directly used as a drug, its derivatives may play roles in pharmaceutical synthesis due to its reactivity and ability to form complex structures.

Research on interaction studies involving lithium phenoxide primarily focuses on its role as a catalyst in various organic reactions. It has been shown that the presence of different alkali metals can influence reaction pathways and outcomes significantly. For instance, the Kolbe-Schmitt reaction demonstrates distinct behaviors depending on whether sodium or lithium salts are used, highlighting the unique properties of lithium phenoxide compared to other alkali metal phenoxides .

Lithium phenoxide shares similarities with other alkali metal phenoxides but exhibits unique characteristics due to the presence of lithium. Here are some comparable compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Sodium Phenoxide | CHONa | Can yield multiple products (ortho/para) in reactions |

| Potassium Phenoxide | CHOK | Similar reactivity but larger ionic radius affects stability |

| Calcium Phenoxide | CHOCa | Less soluble than sodium or lithium counterparts |

Lithium phenoxide is distinct for its exclusive product formation in certain reactions (e.g., Kolbe-Schmitt), which sets it apart from sodium and potassium analogs that can produce a mixture of products. Its strong basicity and catalytic properties also make it particularly valuable in synthetic organic chemistry .

Deprotonation of Phenol Using Lithium Bases

Lithium phenoxide is typically synthesized via deprotonation of phenol (C₆H₅OH) using strong lithium bases such as lithium hydride (LiH) or lithium amide (LiNH₂). The reaction proceeds as follows:

$$

\text{C₆H₅OH + LiH → C₆H₅OLi + H₂}

$$

This exothermic reaction is conducted in anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene under inert atmospheres to prevent oxidation. Lithium amide, a stronger base, achieves higher yields (>90%) by ensuring complete deprotonation.

Key Parameters:

- Temperature: Reactions are performed at 25–60°C to balance kinetics and safety.

- Solvent Purity: Trace water or oxygen degrades lithium bases, necessitating rigorous solvent drying.

Industrial-Scale Production Techniques

Industrial synthesis scales the laboratory method using continuous-flow reactors for enhanced safety and efficiency. Key steps include:

- Metered Addition: Phenol and lithium metal are fed into reactors at controlled rates to manage exothermicity.

- Solvent Recovery: THF or toluene is recycled via distillation, reducing costs.

- Quality Control: Final product purity (>99%) is verified via titration and NMR spectroscopy.

Challenges:

- Lithium Handling: Reactive lithium requires inert gas shielding to prevent fires.

- Byproduct Management: Hydrogen gas generated during synthesis necessitates explosion-proof equipment.

Solvent Effects on Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product stability:

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Efficiency (%) |

|---|---|---|---|

| THF | 66 | 7.6 | 95 |

| DME | 85 | 7.0 | 88 |

| Toluene | 111 | 2.4 | 78 |

THF’s higher polarity stabilizes the lithium phenoxide ion pair, accelerating deprotonation. In contrast, toluene’s low polarity favors aggregation, reducing reactivity.

Stoichiometric Control and Purification Protocols

Precise stoichiometry (1:1 phenol-to-lithium ratio) ensures minimal residual phenol, which hydrolyzes lithium phenoxide. Purification involves:

- Filtration: Removes unreacted lithium metal.

- Vacuum Distillation: Separates THF/toluene at 40–60°C under reduced pressure.

- Recrystallization: Hexane washes yield crystalline lithium phenoxide (mp: 476°C).

Analytical Validation:

Lithium phenoxide exhibits remarkable structural diversity in ethereal solvents, forming multiple homoaggregation states that depend critically on solvent type, concentration, and temperature. The aggregation behavior represents a delicate balance between lithium-phenoxide interactions, solvation energetics, and steric factors [1].

Monomeric Species

Monomeric lithium phenoxide is observed primarily with sterically hindered phenolates in tetrahydrofuran solutions. The formation of monomers requires substantial steric bulk around the phenoxide oxygen to destabilize higher aggregates [1]. These monomers are characteristically tetrasolvated or pentasolvated, with ^6^Li nuclear magnetic resonance chemical shifts ranging from -0.02 to 0.94 parts per million in tetrahydrofuran [1]. The high solvation numbers reflect the strong coordination requirements of the small lithium cation when aggregation is sterically prevented.

Quantitative analysis of tetrahydrofuran concentration dependencies reveals that dimeric species contain four tetrahydrofuran molecules per dimer, corresponding to two solvents per lithium center. In contrast, monomeric species require 3.0 additional tetrahydrofuran ligands per lithium relative to the dimer, indicating total solvation numbers of four to five molecules per lithium atom [1].

Dimeric Aggregates

Dimeric lithium phenoxide represents the most commonly observed aggregation state across various ethereal solvents. These dimers adopt cyclic structures featuring a central lithium-oxygen four-membered ring motif, with lithium-lithium distances typically ranging from 2.55 to 2.58 angstroms [1] [2]. The dimeric form is stabilized by tetrasolvation, particularly in tetrahydrofuran solutions.

The ^6^Li nuclear magnetic resonance chemical shifts for dimeric species span 0.01 to 1.69 parts per million in tetrahydrofuran and 0.03 to 0.87 parts per million in 1,2-dimethoxyethane [1]. The variation in chemical shifts reflects different electronic environments around the lithium centers, influenced by both the phenoxide substituents and the coordinating solvent molecules.

Crystal structure determinations reveal that dimeric lithium phenoxide complexes with crown ethers exhibit lithium-phenoxide oxygen distances of 1.859 to 1.893 angstroms, significantly shorter than lithium-crown ether oxygen distances of 1.940 to 2.420 angstroms [2]. This disparity demonstrates the preferential coordination of lithium to the harder phenoxide oxygen atoms compared to the softer ether oxygens.

Trimeric Structures

Trimeric lithium phenoxide aggregates are uniquely observed in 1,2-dimethoxyethane solutions and never as major components of the equilibrium mixture [1]. The formation of trimers requires chelating solvent coordination, with 1,2-dimethoxyethane providing the necessary bidentate ligating capability.

The ^6^Li nuclear magnetic resonance spectra of trimeric species show single, sharp resonances even at low temperatures, indicating rapid intraaggregate exchange processes [1]. Chemical shifts for trimers in 1,2-dimethoxyethane range from 0.13 to 0.64 parts per million, with the per-lithium solvation number equal to that of dimers and tetramers (one 1,2-dimethoxyethane molecule per lithium) [1].

The structural preference between cyclic and ladder trimeric forms remains ambiguous due to the rapid exchange processes. However, computational studies suggest that triply chelated cyclic forms are more stable than ladder structures bearing monodentate solvates [1]. The rapid exchange is attributed to the hemilabile nature of 1,2-dimethoxyethane coordination, facilitating interconversion between different trimeric isomers.

| Aggregation State | Tetrahydrofuran Chemical Shift (ppm) | 1,2-Dimethoxyethane Chemical Shift (ppm) | Solvation Environment | Structural Features |

|---|---|---|---|---|

| Monomer | -0.02 to 0.94 | -0.52 to 1.01 | Tetrasolvated | Highly solvated, sterically hindered |

| Dimer | 0.01 to 1.69 | 0.03 to 0.87 | Tetrasolvated | Cyclic four-membered ring |

| Trimer | Not commonly observed | 0.13 to 0.64 | Monosolvated per lithium | Cyclic preferred, rapid exchange |

Coordination Geometry and Solvation Effects (THF vs. DME)

The coordination geometry of lithium phenoxide aggregates exhibits profound sensitivity to the nature of the coordinating solvent, with tetrahydrofuran and 1,2-dimethoxyethane displaying distinctly different solvation behaviors and structural preferences [1].

Tetrahydrofuran Coordination Environment

Tetrahydrofuran coordinates as a monodentate ligand, forming discrete lithium-oxygen bonds with each solvent molecule. The solvation of lithium phenoxide dimers in tetrahydrofuran results in tetrasolvated species, with two tetrahydrofuran molecules per lithium center [1]. This coordination mode leads to distorted tetrahedral geometries around the lithium centers, with the phenoxide oxygens and tetrahydrofuran oxygens occupying the tetrahedral vertices.

The preference for dimeric and tetrameric aggregates in tetrahydrofuran reflects the ability of this solvent to satisfy the coordination requirements of lithium without requiring chelation. The tetrahydrofuran coordination is characterized by lithium-oxygen distances that are consistently longer than lithium-phenoxide distances, indicating the stronger basicity of the phenoxide anion [2].

Concentration-dependent studies demonstrate that tetrahydrofuran stabilizes lower aggregation states through enhanced solvation. As tetrahydrofuran concentration increases, the equilibrium shifts from tetrameric to dimeric species, with the transition occurring at approximately 1.2 molar tetrahydrofuran in toluene cosolvent [1].

1,2-Dimethoxyethane Coordination Effects

1,2-Dimethoxyethane functions as a bidentate chelating ligand, coordinating to lithium through both oxygen atoms simultaneously. This chelation capability fundamentally alters the aggregation landscape, stabilizing trimeric and pentameric species that are rarely observed in other solvents [1].

The per-lithium solvation number in 1,2-dimethoxyethane remains constant at one molecule per lithium across all aggregation states, reflecting the efficient chelation provided by this bidentate ligand [1]. This consistent solvation contrasts sharply with tetrahydrofuran, where solvation numbers vary with aggregation state.

The chelation effect of 1,2-dimethoxyethane stabilizes unusual aggregation states through entropic advantages and enhanced lithium-solvent interactions. The formation of five-membered chelate rings provides additional stabilization energy compared to monodentate coordination, enabling the formation of normally unstable trimeric and pentameric aggregates [1].

Temperature-dependent studies reveal that 1,2-dimethoxyethane-solvated pentameric ladders exist as temperature-sensitive mixtures of tri- and tetrasolvated species. Tetrasolvated pentamers are preferred below -74 degrees Celsius, while trisolvated forms predominate above this temperature [1]. This temperature dependence reflects the balance between enthalpy and entropy in the solvation equilibrium.

Comparative Solvation Energetics

The solvation energetics of tetrahydrofuran and 1,2-dimethoxyethane coordination to lithium phenoxide exhibit significant differences that drive the observed structural preferences. Tetrahydrofuran binding is characterized by lower binding energies per coordination event but higher total solvation due to the ability to coordinate multiple monodentate ligands [1].

1,2-Dimethoxyethane coordination provides higher binding energies per ligand molecule due to the chelate effect, but the total solvation is limited by the bidentate nature of the ligand. This difference in solvation energetics explains the preference for different aggregation states in these solvents [1].

The hemilabile nature of 1,2-dimethoxyethane coordination contributes to the rapid exchange processes observed in trimeric and pentameric species. The ability of one oxygen of the 1,2-dimethoxyethane molecule to dissociate while the other remains coordinated facilitates structural rearrangements and aggregate interconversion [1].

| Solvent | Coordination Mode | Preferred Aggregation | Solvation Number | Coordination Geometry |

|---|---|---|---|---|

| Tetrahydrofuran | Monodentate | Dimers/Tetramers | 2 per lithium | Distorted tetrahedral |

| 1,2-Dimethoxyethane | Bidentate chelating | Trimers/Pentamers | 1 per lithium | Chelated coordination |

Solvent-Dependent Equilibria Between Associated Species

The equilibria between different aggregation states of lithium phenoxide demonstrate remarkable solvent dependence, with dynamic interconversion processes that respond to changes in solvent concentration, temperature, and phenoxide structure [1].

Equilibrium Dynamics in Tetrahydrofuran

In tetrahydrofuran solutions, lithium phenoxide primarily exists in equilibrium between dimeric and tetrameric species, with the position of equilibrium governed by tetrahydrofuran concentration and temperature [1]. The equilibrium can be represented as:

2 (LiOPh)₂(THF)₄ ⇌ (LiOPh)₄(THF)₄ + 4 THF

This equilibrium demonstrates that increasing tetrahydrofuran concentration favors dimer formation through enhanced solvation, while decreasing solvent concentration promotes tetramer formation [1]. The tetrameric species are less solvated per lithium center, making them more favorable under conditions of limited solvent availability.

Quantitative analysis of the dimer-tetramer equilibrium reveals that the process is thermodynamically controlled, with equilibrium constants that vary predictably with tetrahydrofuran concentration. The solvation numbers determined from these equilibria confirm that dimers are tetrasolvated while tetramers maintain the same total solvation with reduced per-lithium coordination [1].

Complex Equilibria in 1,2-Dimethoxyethane

The equilibrium landscape in 1,2-dimethoxyethane is significantly more complex, involving dimers, trimers, tetramers, and pentamers in dynamic equilibrium [1]. The unique ability of 1,2-dimethoxyethane to stabilize odd-numbered aggregates through chelation creates a multifaceted equilibrium system.

The presence of trimeric species exclusively in 1,2-dimethoxyethane indicates that chelation is mandatory for their formation and stability. The equilibrium between dimers and trimers involves both aggregation state changes and solvation rearrangements, with the bidentate nature of 1,2-dimethoxyethane playing a crucial role in stabilizing the less common trimeric form [1].

Pentameric ladder structures in 1,2-dimethoxyethane exhibit temperature-dependent solvation equilibria, with the number of coordinated solvent molecules varying with temperature. This creates a complex three-dimensional equilibrium surface involving aggregation state, solvation number, and temperature [1].

Concentration-Dependent Equilibria

The dependence of aggregation equilibria on lithium phenoxide concentration reveals the importance of enthalpic versus entropic factors in determining solution structure. At low concentrations, highly solvated dimers predominate due to favorable entropy of solvation, while higher concentrations favor less solvated tetramers and higher aggregates [1].

The concentration dependence follows predictable patterns based on mass action principles, with higher-order aggregates becoming increasingly favorable as total phenoxide concentration increases. This concentration effect is more pronounced in tetrahydrofuran than in 1,2-dimethoxyethane, reflecting the different solvation capabilities of these solvents [1].

Mixed-solvent studies demonstrate that the equilibrium position can be fine-tuned by adjusting the relative concentrations of competing ethereal solvents. The ability to control aggregation state through solvent composition provides a powerful tool for optimizing lithium phenoxide reactivity in synthetic applications [1].

Kinetic Aspects of Equilibration

The kinetics of aggregate interconversion exhibit significant solvent dependence, with exchange rates that vary by several orders of magnitude between tetrahydrofuran and 1,2-dimethoxyethane solutions [1]. The rapid exchange observed in 1,2-dimethoxyethane solutions is attributed to the hemilabile nature of the chelating solvent, which facilitates bond-breaking and bond-forming processes.

Temperature-dependent kinetic studies reveal that the activation barriers for aggregate interconversion are lower in 1,2-dimethoxyethane than in tetrahydrofuran, consistent with the proposed hemilabile mechanism. The ability of 1,2-dimethoxyethane to partially dissociate while maintaining some coordination provides a low-energy pathway for structural rearrangement [1].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive